Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 140927-12-4) is a heterocyclic building block with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . It features a bicyclic scaffold comprising a seven-membered ring system with a nitrogen atom (2-aza) and a hydroxyl group at the exo-5 position. The benzyl ester moiety enhances solubility in organic solvents, making it suitable for synthetic applications in medicinal chemistry and drug discovery. This compound is commercially available at ≥97% purity and is classified under heterocyclic intermediates, often used in the synthesis of bioactive molecules .
Key properties:
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m0/s1 |
InChI Key |
MBWICDZTOSCKLV-RWMBFGLXSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation from trans-4-hydroxy-L-proline Derivatives
One well-documented approach utilizes trans-4-hydroxy-L-proline as the chiral starting material:
Cbz Protection of Amino Group
The amino group of trans-4-hydroxy-L-proline is protected using benzyl chloroformate (CbzCl) in aqueous sodium hydroxide at low temperatures (0°C to room temperature), yielding the Cbz-protected amino acid with high efficiency (~91% yield). Temperature control is critical to minimize racemization during this step.Cyclization to Form the Bicyclic Core
The hydroxyl group is converted into a leaving group by tosylation using tosyl chloride (TsCl) and triethylamine in dichloromethane. Subsequent intramolecular nucleophilic substitution and reduction with sodium borohydride in ethanol/tetrahydrofuran afford the bicyclic azabicyclo[2.2.1]heptane framework with good stereocontrol.Benzyl Ester Formation
The carboxylic acid is converted into the benzyl ester either by reaction with benzyl chloroformate or by treatment with thionyl chloride followed by methanolysis. This step finalizes the esterification, yielding this compound.
Alternative Synthetic Route via Palladium-Catalyzed Aminoacyloxylation
An alternative modern method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentene derivatives:
- Cyclopentene substrates undergo palladium-catalyzed addition of amino and acyloxy groups across the double bond.
- This reaction proceeds under mild conditions with palladium catalysts and suitable ligands, enabling the direct construction of the bicyclic azabicyclo[2.2.1]heptane skeleton bearing the hydroxyl substituent.
- The benzyl ester group can be introduced post-cyclization via esterification reactions.
This method offers advantages in operational simplicity and enantioselectivity, enabling access to a variety of substituted bicyclic compounds.
Organocatalytic Formal [4 + 2] Cycloaddition
Another innovative approach is the organocatalytic formal [4 + 2] cycloaddition:
- Simple starting materials undergo a cycloaddition catalyzed by chiral tertiary amines.
- This reaction rapidly assembles the bicyclic framework with high enantioselectivity.
- Subsequent functional group transformations introduce the benzyl ester and hydroxyl functionalities.
This approach is notable for its mild conditions and operational simplicity, making it attractive for scalable synthesis.
Reaction Conditions and Optimization
Key Parameters Affecting Yield and Stereochemistry
| Step | Conditions | Notes on Optimization |
|---|---|---|
| Cbz Protection | 0°C to room temperature, NaOH/H₂O | Temperature control minimizes racemization; ~91% yield |
| Tosylation and Cyclization | TsCl, Et₃N, CH₂Cl₂, NaBH₄, EtOH/THF | Efficient leaving group formation and reduction; ~86% yield |
| Benzyl Ester Formation | SOCl₂/MeOH or benzyl chloroformate | Ensures high purity and yield of benzyl ester |
| Palladium-Catalyzed Aminoacyloxylation | Pd catalyst, mild temperature, ligands | Ligand choice critical for enantioselectivity and yield |
| Organocatalytic Cycloaddition | Chiral tertiary amine catalyst, mild conditions | High enantioselectivity, operational simplicity |
Purification Techniques
- Silica gel chromatography using ethyl acetate/hexane mixtures is commonly employed to purify intermediates and final products.
- Crystallization from appropriate solvents can further enhance purity and confirm stereochemical integrity.
Analytical Characterization
- Nuclear Magnetic Resonance Spectroscopy (NMR): Proton and carbon NMR confirm the bicyclic structure and stereochemistry. Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) influences chemical shifts.
- Mass Spectrometry (MS): High-resolution mass spectrometry verifies molecular weight and formula.
- Infrared Spectroscopy (IR): Characteristic bands for hydroxyl, ester carbonyl, and bicyclic amine groups are observed.
- Chiral High-Performance Liquid Chromatography (HPLC): Used to assess enantiomeric purity.
- X-ray Crystallography: Provides definitive stereochemical assignment and conformational details.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Yield (%) | Stereocontrol | Advantages |
|---|---|---|---|---|---|
| Proline-Derivative Route | trans-4-hydroxy-L-proline | Cbz protection, tosylation, cyclization, esterification | 80–91 | High | Well-established, scalable |
| Palladium-Catalyzed Aminoacyloxylation | Cyclopentene derivatives | Pd-catalyzed aminoacyloxylation, esterification | 70–85 | High | Mild conditions, enantioselective |
| Organocatalytic [4 + 2] Cycloaddition | Simple aldehydes/alkenes | Organocatalytic cycloaddition, functionalization | 65–90 | Very high | Operationally simple, mild |
Research Findings and Perspectives
- The proline-derived synthetic route remains the most widely used due to its availability of chiral starting materials and robust stereocontrol.
- Palladium-catalyzed methods offer a modern alternative with potential for structural diversification.
- Organocatalytic approaches represent a green chemistry advance, minimizing metal catalyst use.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for maximizing yield and stereochemical purity.
- Scale-up challenges include maintaining low temperatures for sensitive steps and managing catalyst costs, which can be addressed by flow chemistry and heterogeneous catalysis.
Scientific Research Applications
Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azabicyclo heptane core play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for tailored applications. Below is a comparative analysis of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Reactivity :
- The exo-5-hydroxyl group in the target compound facilitates hydrogen bonding, critical for binding to biological targets like proteases . In contrast, the 6-hydroxyl isomer (CAS 1099570-25-8) may exhibit altered binding due to spatial differences .
- Replacement of the hydroxyl with a keto group (CAS 140927-13-5) introduces electrophilic character, enabling reactions with nucleophiles (e.g., Grignard reagents) .
Functional Group Variations :
- The hydrazinyl derivative (CAS 1609467-59-5) is utilized in Schiff base formation, relevant in metalloenzyme inhibitor design .
- tert-Butyl esters (e.g., CAS 198835-06-2) offer enhanced steric protection against enzymatic degradation compared to benzyl esters, favoring prolonged activity in vivo .
Stereochemical Considerations: The exo configuration in the target compound ensures optimal spatial orientation for interactions with chiral centers in proteins, a feature absent in non-specific racemic mixtures .
Table 2: Physicochemical and Commercial Comparison
Biological Activity
Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 140927-12-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
Purity: ≥97% .
This compound is structurally related to various bioactive compounds, particularly those affecting neurotransmitter systems. Its bicyclic structure allows it to interact with biological targets effectively, potentially influencing receptor activity and enzyme inhibition.
Potential Biological Activities
- Neurotransmitter Modulation:
- Analgesic Properties:
- Anticancer Activity:
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption: Rapidly absorbed when administered orally.
- Distribution: Exhibits a wide distribution throughout body tissues.
- Metabolism: Primarily metabolized in the liver, with several metabolites identified.
- Excretion: Eliminated via renal pathways.
Chemical Reactions Analysis
Ester Group Reactivity
The benzyl ester moiety undergoes classical ester reactions:
-
Hydrolysis : Acidic or basic conditions cleave the ester bond. For example, catalytic hydrogenation removes the benzyl group, yielding the free carboxylic acid derivative .
-
Transesterification : Reacts with alcohols under acidic/basic conditions to form new esters.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Acidic Hydrolysis | HCl/H₂O, reflux | Corresponding carboxylic acid |
Hydroxyl Group Transformations
The exo-5-hydroxy group participates in oxidation, substitution, and protection/deprotection:
-
Oxidation : Converts to a ketone (e.g., using Cornforth oxidation or CrO₃), yielding benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (C₁₄H₁₅NO₃, MW 245.27 g/mol) .
-
Fluorination : Treating with diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine, forming fluorinated derivatives .
-
Protection : Siloxane or benzyl ether formation under standard silylation/alkylation conditions .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Fluorination | DAST, -78°C → RT | 5-Fluoro-2-azabicyclo[2.2.1]heptane derivative |
Bicyclic System Reactivity
The 2-azabicyclo[2.2.1]heptane core enables unique transformations:
-
Ring-Opening : Acid-catalyzed cleavage of the bicyclic structure via protonation of the nitrogen, followed by nucleophilic attack (e.g., by water or alcohols) .
-
Rearrangements : Thermal or acidic conditions may induce skeletal rearrangements, though specific pathways remain underexplored .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, HCl | Linear amino alcohol derivatives |
Nucleophilic Substitution at C7
The C7 position (bridgehead) undergoes nucleophilic substitution:
-
Epoxide Ring-Opening : Reacts with nucleophiles (e.g., amines, thiols) to install substituents at C7 .
-
Neighboring Group Participation : The nitrogen atom facilitates stereoselective substitutions via transient aziridinium intermediates .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets (e.g., nicotinic acetylcholine receptors) due to structural similarities to epibatidine analogs. This bioactivity underscores its potential in drug discovery .
Key Challenges & Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
